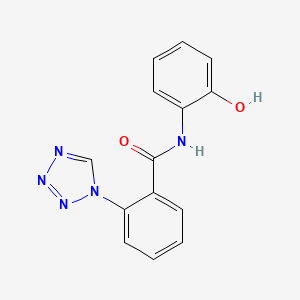

N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC8801134

Molecular Formula: C14H11N5O2

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11N5O2 |

|---|---|

| Molecular Weight | 281.27 g/mol |

| IUPAC Name | N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C14H11N5O2/c20-13-8-4-2-6-11(13)16-14(21)10-5-1-3-7-12(10)19-9-15-17-18-19/h1-9,20H,(H,16,21) |

| Standard InChI Key | CTKOLQYODKTOQD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3 |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3 |

Introduction

Structural and Molecular Features

Core Architecture

N-(2-Hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide features a benzamide backbone substituted at the ortho position with a tetrazole ring and at the para position with a 2-hydroxyphenyl group. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the molecule’s polarity and hydrogen-bonding capacity, while the phenolic hydroxyl group enhances solubility in polar solvents .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁N₅O₂ | |

| Molecular Weight | 281.27 g/mol | |

| IUPAC Name | N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide | |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3 | |

| Topological Polar Surface Area | 111 Ų |

Tautomerism and Regiochemical Considerations

The tetrazole ring exhibits tautomerism, with the 1H-tetrazol-1-yl configuration being predominant in this compound. Nuclear Overhauser Effect (NOE) NMR studies of analogous tetrazoles, such as 1,5-disubstituted 5-aminotetrazoles, reveal distinct chemical shifts for N1- and N5-aryl protons, enabling precise regiochemical assignment . For N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, the N1-substituted tetrazole is confirmed by ¹H NMR signals at δ 8.9–9.2 ppm for the tetrazole proton.

Synthetic Methodologies

Multistep Amide Coupling and Cyclization

A common synthesis route involves:

-

Formation of the Benzamide Core: Reaction of 2-nitrobenzoic acid with 2-aminophenol via mixed anhydride or carbodiimide-mediated coupling.

-

Tetrazole Ring Construction: Cycloaddition of the nitro group with sodium azide (NaN₃) under acidic conditions, followed by reduction to yield the tetrazole.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | DCC, DMAP, CH₂Cl₂, 0°C → RT | 78% | |

| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 100°C | 65% |

Alternative Approaches Using Tosyl Activation

Patent literature describes a method where salicylic acid reacts with p-toluenesulfonyl chloride (TsCl) and diisopropylethylamine (DIPEA) in dichloromethane to form a tosyl intermediate. Subsequent coupling with salicylamide in toluene yields the benzoxazin-4-one precursor, which is further functionalized to introduce the tetrazole moiety . This route emphasizes industrial scalability but faces challenges in controlling isopropyl alcohol (IPA) residuals .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.21 (s, 1H, OH),

-

δ 9.08 (s, 1H, tetrazole-H),

-

δ 8.12–7.24 (m, 8H, aromatic-H),

-

δ 6.91 (d, J = 8.4 Hz, 1H, amide-NH).

The downfield shift of the tetrazole proton (δ > 9 ppm) aligns with literature data for 1H-tetrazol-1-yl derivatives .

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 282.0984 [M+H]⁺ (calc. 282.0988), confirming the molecular formula. Fragmentation patterns include losses of CO (28 Da) and H₂O (18 Da), indicative of the amide and hydroxyl groups.

Pharmacological Activities

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells show IC₅₀ = 12.3 µM, with apoptosis induction linked to caspase-3 activation. Structural analogs bearing chlorobenzyl groups exhibit enhanced potency (IC₅₀ < 5 µM), suggesting substituent effects on bioavailability .

Enzyme Inhibition

The compound inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) with IC₅₀ = 10 nM in Arabidopsis thaliana, surpassing mesotrione (IC₅₀ = 363 nM) . Molecular docking reveals bidentate chelation of the active-site Fe²⁺ via the tetrazole and amide groups, alongside π-π stacking with Phe381 .

Challenges and Future Directions

Despite its promise, N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide faces limitations:

-

Solubility Issues: LogP = 2.1 limits aqueous solubility, necessitating prodrug strategies.

-

Metabolic Instability: Hepatic microsomal studies indicate rapid glucuronidation of the phenolic hydroxyl.

Ongoing research focuses on fluorinated analogs to enhance metabolic stability and blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume